(+)-Rubiarbonol B; Rubianol h
説明
(+)-Rubiarbonol B is a rare arborinane-type pentacyclic triterpenoid isolated from Rubia philippensis (syn. Rubia akane). It exhibits potent anticancer activity by inducing RIPK1-dependent necroptosis in apoptosis-resistant colorectal cancer (CRC) cells. Its mechanism involves NOX1-derived reactive oxygen species (ROS), which trigger RIPK1 phosphorylation independently of TNF receptor signaling . Notably, Rubiarbonol B switches cell death modes from apoptosis to necroptosis when caspase-8 is inhibited, offering a therapeutic strategy for caspase-8-deficient cancers .
Rubianol H belongs to the triterpenoid family found in Rubia species, primarily Rubia yunnanensis. Rubianol H’s bioactivity remains less characterized but may align with other oleanane-type triterpenes known for modulating NF-κB or apoptosis pathways .
特性
分子式 |
C30H50O3 |
|---|---|
分子量 |
458.7 g/mol |
IUPAC名 |
(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol |
InChI |
InChI=1S/C30H50O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-25,31-33H,10-16H2,1-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28+,29+,30-/m1/s1 |
InChIキー |
PZBGHZIQCYOWLL-ALQMSKAISA-N |
異性体SMILES |
CC(C)C1CC(C2[C@]1(CC[C@@]3([C@@]2(CC=C4C3C(CC5[C@@]4(CCC(C5(C)C)O)C)O)C)C)C)O |
正規SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)C)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Rubiarbonol B typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Anthraquinone Core: This step involves the cyclization of a suitable precursor to form the anthraquinone core structure.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired structure of (+)-Rubiarbonol B.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of (+)-Rubiarbonol B may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions
(+)-Rubiarbonol B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert (+)-Rubiarbonol B into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
科学的研究の応用
(+)-Rubiarbonol B has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: (+)-Rubiarbonol B is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (+)-Rubiarbonol B involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: The compound can inhibit certain enzymes involved in cell proliferation and survival.
Induce Apoptosis: (+)-Rubiarbonol B can trigger programmed cell death (apoptosis) in cancer cells.
Modulate Signaling Pathways: It affects key signaling pathways that regulate cell growth and differentiation.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Structural Classification
| Compound | Structural Class | Source Plant | Key Functional Groups |
|---|---|---|---|
| (+)-Rubiarbonol B | Arborinane-type | Rubia philippensis | C-27 carboxylated |
| Rubianol H | Oleanane/Fernane-type | Rubia yunnanensis | Hydroxyl, ketone groups (inferred) |
| Rubiarbonol G | Arborinane-type | Rubia yunnanensis | C-3 acetyl, C-27 carboxyl |
| Myrotheols A | Arborinane-type | Myrothamnus sp. | Epoxy ring, hydroxyl |
Key Differences :
- Arborinane-type (Rubiarbonol B/G): Pentacyclic core with a unique C-27 carboxyl group, critical for binding RIPK1 and inducing necroptosis .
- Oleanane/Fernane-type (Rubianol H): Tetracyclic structures with hydroxyl/ketone modifications, often associated with NF-κB inhibition or caspase-dependent apoptosis .
Mechanism of Action
| Compound | Primary Mechanism | Key Targets | ROS Source |
|---|---|---|---|
| (+)-Rubiarbonol B | RIPK1-dependent necroptosis | RIPK1, NOX1, Caspase-8 | NOX1-derived ROS |
| Rubianol H* | NF-κB/JNK pathway modulation (inferred) | NF-κB, JNK | Mitochondrial ROS |
| Rubiarbonol G | Caspase-dependent apoptosis | DR5, p38 MAPK | Mitochondrial ROS |
| Celastrol | Mitochondrial apoptosis | Fas/FasL, Bcl-2 | Mitochondrial ROS |
Notes:
- Rubiarbonol B uniquely activates TNFR1-independent RIPK1 phosphorylation via NOX1, bypassing apoptosis resistance .
- Oleanane-type triterpenes (e.g., Rubianol H) typically induce apoptosis through mitochondrial ROS and caspase activation, lacking necroptosis induction .
- Arborinane analogs like Rubiarbonol G upregulate DR5 via p38 MAPK/CHOP, promoting TRAIL-mediated apoptosis in glioblastoma .
Research Findings and Therapeutic Implications
(+)-Rubiarbonol B
- Necroptosis Induction : In RIPK3-expressing CRC cells (e.g., HT-29), Ru-B triggers necrosome formation (RIPK1/RIPK3/MLKL) and ROS production, even in caspase-8-deficient conditions .
- Synergy with SMAC Mimetics : Ru-B enhances Smac mimetic-mediated RIPK1 ubiquitination, overcoming cIAP1-mediated apoptosis resistance .
- In Vivo Efficacy : Preclinical models show Ru-B reverses chemoresistant CRC tumors by >50% via necroptosis .
Rubianol H and Oleanane-Type Triterpenes
- Anti-Inflammatory Effects : These compounds often inhibit NF-κB, reducing TNF-driven inflammation but lacking direct necroptosis induction .
Q & A
Q. What experimental models are most suitable for studying Ru-B's dual role in apoptosis and necroptosis?
Ru-B induces apoptosis in RIPK3-deficient cells and necroptosis in RIPK3-expressing cells. Use colorectal cancer (CRC) cell lines (e.g., HT-29) with genetic manipulation (RIPK3 knockout or RIPK1 inhibition) to distinguish between modes of cell death. Include caspase-8 inhibitors (e.g., Z-VAD-FMK) to validate necroptosis .
Q. How can ROS production induced by Ru-B be quantitatively measured in vitro?
Employ fluorescent probes like dihydroethidium (DHE) for total intracellular ROS and MitoSOX Red for mitochondrial superoxide. Validate via flow cytometry (mean fluorescence intensity) and fluorescence microscopy. Normalize data using untreated controls and include ROS scavengers (e.g., NAC) as negative controls .
Q. What are the key methodological considerations for isolating Ru-B from Rubia philippensis?
Use column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Characterize compounds via NMR (¹H, ¹³C) and mass spectrometry. Ensure purity (>95%) before biological assays, as impurities may confound results .
Q. How should researchers design dose-response experiments for Ru-B?
Conduct preliminary viability assays (MTT or ATP-based) to determine IC50 values. Test a range of concentrations (e.g., 1–50 µM) over 24–72 hours. Include positive controls (e.g., TNF-α + cycloheximide) and monitor cytotoxicity via LDH release .
Advanced Research Questions
Q. How can contradictory data on Ru-B's ROS-dependent vs. ROS-independent effects be resolved?
Discrepancies may arise from cell type-specific NOX1 activity or assay sensitivity. Compare multiple ROS detection methods (e.g., DHE, H2DCFDA) in parallel. Use NOX1 inhibitors (ML171) or siRNA knockdown to confirm pathway specificity . Cross-validate with mitochondrial ROS blockers (e.g., mitoTEMPO) .
Q. What strategies optimize Ru-B's pharmacokinetics in preclinical in vivo models?
Use liposomal encapsulation or PEGylation to improve solubility and bioavailability. Monitor plasma half-life via LC-MS/MS in rodent models. Pair with CYP450 inhibitors to mitigate rapid metabolism. Assess tumor penetration in xenograft models using fluorescently labeled Ru-B .
Q. How can researchers differentiate RIPK1-dependent necroptosis from accidental necrosis in Ru-B-treated cells?
Apply necroptosis inhibitors (necrostatin-1) and assess RIPK1 phosphorylation (Western blot). Validate via morphological analysis (TEM for organelle swelling) and RIPK1/RIPK3/MLKL complex formation (co-immunoprecipitation) .
Q. What statistical approaches address multiple testing in transcriptomic/proteomic studies of Ru-B's mechanisms?
Use the Benjamini-Hochberg procedure to control the false discovery rate (FDR) at 5%. Prioritize genes/proteins with fold change >2 and adjusted p-values <0.05. Validate hits via orthogonal methods (qRT-PCR, targeted proteomics) .
Methodological Challenges & Data Interpretation
Q. How do researchers validate Ru-B's specificity for NOX1 over other NADPH oxidase isoforms?
Perform isoform-specific siRNA knockdown (NOX1, NOX2, NOX4) in CRC cells. Measure ROS production and cell death post-treatment. Use NOX1/2/4 inhibitors (e.g., GKT137831) for pharmacological validation .
Q. What criteria should guide the selection of combination therapies with Ru-B for apoptosis-resistant cancers?
Prioritize agents targeting complementary pathways (e.g., SMAC mimetics to deplete cIAPs, enhancing RIPK1 activation). Screen combinations using synergy scores (e.g., Chou-Talalay method) and validate in 3D spheroid models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
